Cas no 152110-20-8 (Butanoic acid,2-methyl-,(2''R,3S,4'aR,5'S,6'R,6'aR,10'aS,10'bR)-5'-(acetyloxy)-6'a-[(acetyloxy)methyl]dodecahydro-4'a,10'b-dimethyl-5-oxodispiro[furan-3(2H),3'-[3H]naphtho[2,1-b]pyran-7'(2'H),2''-oxiran]-6'-ylester, (2S)- (9CI))

Butanoic acid,2-methyl-,(2''R,3S,4'aR,5'S,6'R,6'aR,10'aS,10'bR)-5'-(acetyloxy)-6'a-[(acetyloxy)methyl]dodecahydro-4'a,10'b-dimethyl-5-oxodispiro[furan-3(2H),3'-[3H]naphtho[2,1-b]pyran-7'(2'H),2''-oxiran]-6'-ylester, (2S)- (9CI) structure
152110-20-8 structure
Product Name:Butanoic acid,2-methyl-,(2''R,3S,4'aR,5'S,6'R,6'aR,10'aS,10'bR)-5'-(acetyloxy)-6'a-[(acetyloxy)methyl]dodecahydro-4'a,10'b-dimethyl-5-oxodispiro[furan-3(2H),3'-[3H]naphtho[2,1-b]pyran-7'(2'H),2''-oxiran]-6'-ylester, (2S)- (9CI)
N.o CAS:152110-20-8
MF:C29H42O10
MW:550.637790203094
CID:195795
Update Time:2024-11-26

Butanoic acid,2-methyl-,(2''R,3S,4'aR,5'S,6'R,6'aR,10'aS,10'bR)-5'-(acetyloxy)-6'a-[(acetyloxy)methyl]dodecahydro-4'a,10'b-dimethyl-5-oxodispiro[furan-3(2H),3'-[3H]naphtho[2,1-b]pyran-7'(2'H),2''-oxiran]-6'-ylester, (2S)- (9CI) Propriedades químicas e físicas

Nomes e Identificadores

    • Butanoic acid,2-methyl-,(2''R,3S,4'aR,5'S,6'R,6'aR,10'aS,10'bR)-5'-(acetyloxy)-6'a-[(acetyloxy)methyl]dodecahydro-4'a,10'b-dimethyl-5-oxodispiro[furan-3(2H),3'-[3H]naphtho[2,1-b]pyran-7'(2'H),2''-oxiran]-6'-ylester, (2S)- (9CI)
    • Butanoic acid,2-methyl-,(2''R,3S,4'aR,5'S,6'R,6'aR,10'aS,10'bR)-5'-(acetyloxy)-6'a-[(acetyloxy)methyl]dodecahydro-4'a,10'b-di
    • Butanoic acid,2-methyl-,(2''R,3S,4'aR,5'S,6'R,6'aR,10'aS,10'bR)-5'-(acetyloxy)-6'a-[(acetyloxy)methyl]dodecahydro-4'a,10'b-dimethyl-5-oxodispiro[furan-3(2H),3'-[3H]naphtho[2,1-b]pyran-7'(2'H),2''-oxir
    • Butanoicacid, 2-methyl-,5'-(acetyloxy)-6'a-[(acetyloxy)methyl]dodecahydro-4'a,10'b-dimethyl-5-oxodispiro[furan-3(2H),3'-[3H]naphtho[2,1-b]pyran-7'(2'H),2''-oxiran]-6'-ylester, [3'S-[3'a,4'aa,5'b,6'a(R*),6'aa,7'a,10'ab,10'ba]]-
    • Dispiro[furan-3(2H),3'-[3H]naphtho[2,1-b]pyran-7'(2'H),2''-oxirane],butanoic acid deriv.
    • Scutalpin A
    • Inchi: 1S/C29H42O10/c1-7-17(2)24(33)38-23-22(37-19(4)31)26(6)25(5,11-12-27(39-26)13-21(32)35-14-27)20-9-8-10-28(15-36-28)29(20,23)16-34-18(3)30/h17,20,22-23H,7-16H2,1-6H3
    • Chave InChI: AQVZDJYNIRKSER-UHFFFAOYSA-N
    • SMILES: C(C12C(C(OC(=O)C)C3(OC4(CC(=O)OC4)CCC3(C)C1CCCC12OC1)C)OC(=O)C(C)CC)OC(=O)C

Propriedades Computadas

  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 10
  • Contagem de Átomos Pesados: 39
  • XLogP3: 3.503
Fornecedores recomendados
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Jinhuan Chemical CO., LTD.
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
烟台朗裕新材料科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shanghai Pearlk Chemicals Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel